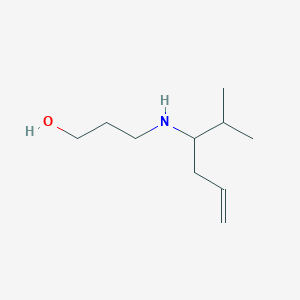
3-((2-Methylhex-5-en-3-yl)amino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Methylhex-5-en-3-yl)amino)propan-1-ol is a useful research compound. Its molecular formula is C10H21NO and its molecular weight is 171.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Lipase-Catalyzed Resolution of Chiral 1,3-Amino Alcohols
The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives has been studied for the asymmetric synthesis of (S)-dapoxetine, an important pharmaceutical compound. Candida antarctica lipase A (CAL-A) was identified as the best biocatalyst for this process (Torre, Gotor‐Fernández, & Gotor, 2006).
Synthesis and Corrosion Inhibition
Tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, have been synthesized and evaluated for their inhibitory performance on carbon steel corrosion. These compounds, such as DMP and DEAP, show promise as anodic inhibitors in thin electrolyte layers (Gao, Liang, & Wang, 2007).
Asymmetric Biocatalysis with Methylobacterium Y1-6
The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid using Methylobacterium Y1-6 has been explored. This process is crucial for the production of enantiopure compounds, such as S-APA, an important pharmaceutical intermediate (Li, Wang, Huang, Zou, & Zheng, 2013).
Synthesis and Hypoglycemic Activity
3-(3-methyl-2-pyridyl)propan-1-ol and related structures have been synthesized and studied for their hypoglycemic potency in rat models. These compounds have shown comparable potency but also elevated hepatic triglycerides in test animals (Blank, Ditullio, Krog, & Saunders, 1979).
Eigenschaften
IUPAC Name |
3-(2-methylhex-5-en-3-ylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-4-6-10(9(2)3)11-7-5-8-12/h4,9-12H,1,5-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYVIZSRTSCAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=C)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
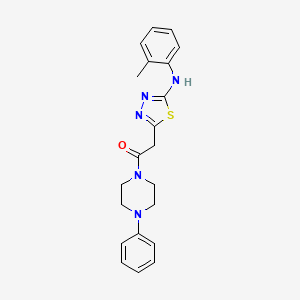
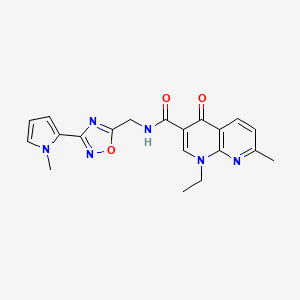
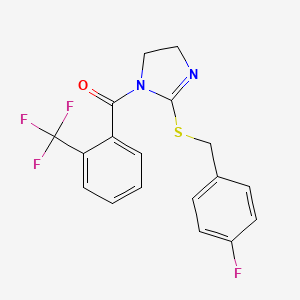
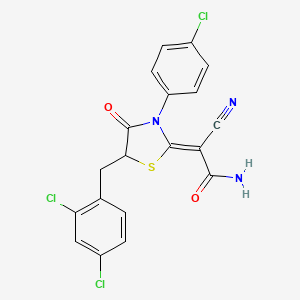
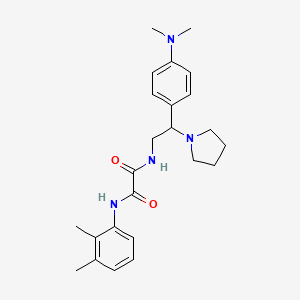
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2532561.png)
![(E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2532562.png)
![5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2532563.png)
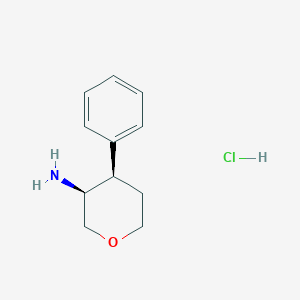
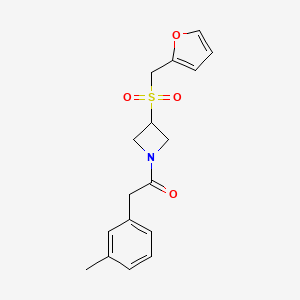
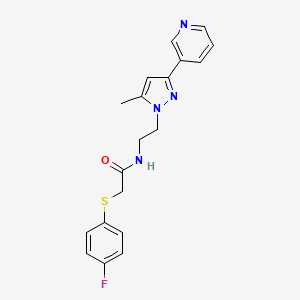
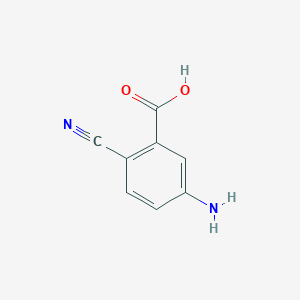
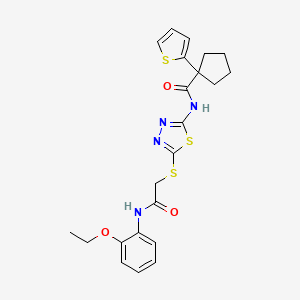
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2532573.png)
